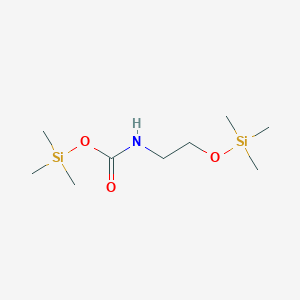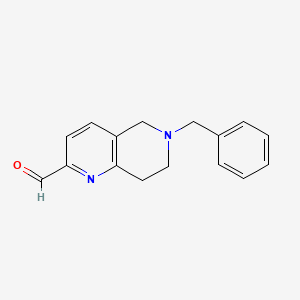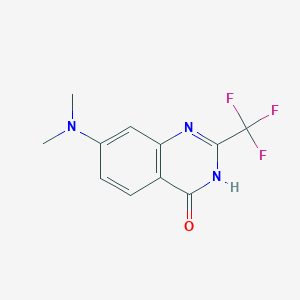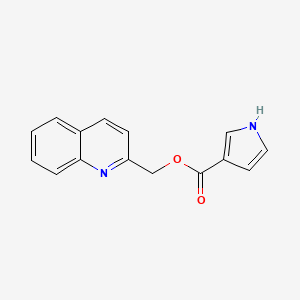![molecular formula C16H14O3 B11862237 1-(6-Methoxy-2H-naphtho[1,2-b]pyran-5-yl)ethan-1-one CAS No. 87976-15-6](/img/structure/B11862237.png)
1-(6-Methoxy-2H-naphtho[1,2-b]pyran-5-yl)ethan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(6-Methoxy-2H-benzo[h]chromen-5-yl)ethanone is a heterocyclic compound that belongs to the chromene family. Chromenes are known for their diverse biological activities and are widely studied for their potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-Methoxy-2H-benzo[h]chromen-5-yl)ethanone typically involves multi-step organic reactions. One common method involves the condensation of appropriate starting materials under acidic or basic conditions, followed by cyclization and functional group modifications. For instance, the synthesis may start with the reaction of 6-methoxy-2H-benzo[h]chromene with ethanone derivatives under controlled temperature and pH conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Catalysts such as lipase in ionic liquids have been used to enhance the reaction efficiency and selectivity . The use of environmentally friendly solvents and reagents is also considered to minimize the environmental impact of the production process.
化学反応の分析
Types of Reactions
1-(6-Methoxy-2H-benzo[h]chromen-5-yl)ethanone undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or aldehydes.
Reduction: Formation of alcohols or alkanes.
Substitution: Introduction of different functional groups at specific positions on the chromene ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) under anhydrous conditions.
Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂) under controlled temperature.
Major Products
The major products formed from these reactions include various substituted chromenes, alcohols, ketones, and aldehydes, depending on the specific reaction conditions and reagents used .
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its role in various biological pathways.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Used in the development of new materials and as a precursor for the synthesis of dyes and pigments.
作用機序
The mechanism of action of 1-(6-Methoxy-2H-benzo[h]chromen-5-yl)ethanone involves its interaction with specific molecular targets and pathways. It may act as an enzyme inhibitor, blocking the activity of enzymes involved in critical biological processes. Additionally, it can modulate signaling pathways, leading to altered cellular responses. The exact molecular targets and pathways depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
Chroman-4-one: Similar in structure but lacks the methoxy group at the 6-position.
2H-Chromene: Lacks the ethanone group, leading to different chemical properties and reactivity.
4H-Chromene: Similar core structure but different functional groups, leading to varied biological activities.
Uniqueness
1-(6-Methoxy-2H-benzo[h]chromen-5-yl)ethanone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxy group at the 6-position and the ethanone group enhances its reactivity and potential for diverse applications .
特性
CAS番号 |
87976-15-6 |
|---|---|
分子式 |
C16H14O3 |
分子量 |
254.28 g/mol |
IUPAC名 |
1-(6-methoxy-2H-benzo[h]chromen-5-yl)ethanone |
InChI |
InChI=1S/C16H14O3/c1-10(17)14-13-8-5-9-19-15(13)11-6-3-4-7-12(11)16(14)18-2/h3-8H,9H2,1-2H3 |
InChIキー |
JRJQRVZKUGDMKL-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C1=C(C2=CC=CC=C2C3=C1C=CCO3)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![1-(3-Propylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11862183.png)
![8-(Trifluoromethyl)isoxazolo[4,3-c]quinolin-3(1H)-one](/img/structure/B11862189.png)


![[6-Methyl-2-(5-methylfuran-2-yl)imidazo[1,2-a]pyridin-3-yl]acetonitrile](/img/structure/B11862203.png)
![2-(2-(1,4-Dioxaspiro[4.5]decan-6-yl)ethyl)pyridine](/img/structure/B11862211.png)
![2-Bromo-1-(2-methylimidazo[1,2-a]pyridin-3-yl)ethanone](/img/structure/B11862215.png)


